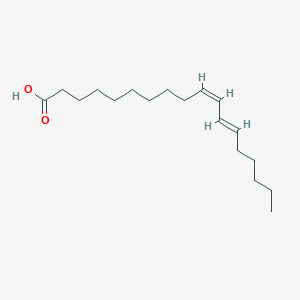

10-cis,12-trans-Linoleic Acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

10-cis,12-trans-Linoleic Acid is a polyunsaturated fatty acid with the molecular formula C18H32O2. It is a type of linoleic acid isomer, characterized by its unique configuration of double bonds at the 10th and 12th carbon positions. This compound is known for its biological activities and is found in various natural sources, including certain plants and animal fats.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 10-cis,12-trans-Linoleic Acid can be achieved through several methods. One approach involves the use of an enyne-substructure, which allows for the formation of the conjugated double bond system . Another method utilizes the Suzuki cross-coupling reaction, which is a powerful tool for forming carbon-carbon bonds . The reaction conditions typically involve palladium catalysts and specific ligands to ensure high selectivity and yield.

Industrial Production Methods

Industrial production of this compound often involves the extraction from natural sources, such as plant oils. The extraction process includes steps like solvent extraction, purification, and sometimes chemical modification to achieve the desired isomeric form .

Análisis De Reacciones Químicas

Types of Reactions

10-cis,12-trans-Linoleic Acid undergoes various chemical reactions, including:

Oxidation: This reaction can lead to the formation of hydroperoxides and other oxygenated derivatives.

Reduction: Hydrogenation can convert the double bonds into single bonds, resulting in a saturated fatty acid.

Substitution: Halogenation and other substitution reactions can occur at the double bond sites.

Common Reagents and Conditions

Oxidation: Common reagents include oxygen, ozone, and peroxides.

Reduction: Hydrogen gas in the presence of a metal catalyst like palladium or nickel.

Substitution: Halogens (e.g., chlorine, bromine) and other electrophilic reagents.

Major Products Formed

Oxidation: Hydroperoxides, epoxides, and other oxygenated compounds.

Reduction: Saturated fatty acids.

Substitution: Halogenated fatty acids.

Aplicaciones Científicas De Investigación

Anti-Obesity Effects

Numerous studies have demonstrated that trans-10,cis-12 conjugated linoleic acid can reduce body fat mass. For instance, in a study involving obese mice, t10,c12-CLA administration led to a significant reduction in visceral and subcutaneous fat depots without affecting lean mass . This suggests that t10,c12-CLA primarily targets fat loss mechanisms.

Table 1: Effects of t10,c12-CLA on Body Composition

| Study | Model | Treatment Duration | Fat Mass Reduction | Lean Mass Change |

|---|---|---|---|---|

| db/db Mice | 4 weeks | Significant | None | |

| Human Trials | Variable | Notable | Variable |

Inflammation and Insulin Resistance

Research indicates that while t10,c12-CLA can reduce adiposity, it may also induce inflammation and insulin resistance. A study showed that treatment with t10,c12-CLA activated inflammatory pathways in human adipocytes, leading to increased levels of inflammatory cytokines such as interleukin-6 and tumor necrosis factor-alpha . This dual effect complicates its application in metabolic health.

Table 2: Inflammatory Responses Induced by t10,c12-CLA

Lipid Metabolism Modulation

Trans-10,cis-12 conjugated linoleic acid has been shown to influence lipid metabolism significantly. It reduces lipogenesis in certain tissues while promoting lipolysis in others. For example, it decreased milk fat content in sows without affecting litter performance, indicating its potential use in livestock management .

Table 3: Effects on Lipid Metabolism

| Study | Tissue Type | Effect Observed |

|---|---|---|

| Mammary Gland | Reduced milk fat content | |

| Hepatocytes | Altered lipid droplet morphology |

Case Study 1: Weight Management in Obese Models

A study conducted on db/db mice showed that supplementation with trans-10,cis-12 conjugated linoleic acid resulted in a decrease in overall body fat while maintaining lean mass. The mechanisms involved included alterations in adipocyte maturation and apoptosis rates .

Case Study 2: Inflammation and Metabolic Syndrome

Another significant investigation highlighted the role of t10,c12-CLA in promoting inflammation within white adipose tissue, contributing to insulin resistance. This study emphasized the importance of understanding the inflammatory pathways activated by this fatty acid when considering its application for weight management .

Mecanismo De Acción

The mechanism of action of 10-cis,12-trans-Linoleic Acid involves its interaction with various molecular targets and pathways. It can modulate the activity of enzymes, such as cyclooxygenases and lipoxygenases, which are involved in the metabolism of fatty acids. Additionally, it can influence signaling pathways related to inflammation and apoptosis, making it a compound of interest in cancer research .

Comparación Con Compuestos Similares

10-cis,12-trans-Linoleic Acid can be compared with other similar compounds, such as:

10E,12Z-Octadecadienoic acid: Another isomer with different double bond configuration.

9-Hydroxy-10E,12Z-octadecadienoic acid: Known for its inhibitory effects on fat accumulation.

9-Oxo-10E,12E-octadecadienoic acid: Exhibits cytotoxic activity against certain cancer cells.

These compounds share structural similarities but differ in their biological activities and applications, highlighting the uniqueness of this compound in various research fields .

Actividad Biológica

10-cis,12-trans-linoleic acid (also known as trans-10,cis-12 conjugated linoleic acid or t10,c12-CLA) is a fatty acid that has garnered significant attention due to its diverse biological activities. This article explores its effects on metabolism, inflammation, and potential therapeutic applications, supported by various studies and findings.

Overview of this compound

This compound is one of the isomers of conjugated linoleic acid (CLA), which are known for their health benefits. The t10,c12 isomer is particularly noted for its role in lipid metabolism and its influence on body composition.

-

Inflammation and Insulin Resistance

- Research indicates that t10,c12-CLA promotes inflammatory signaling pathways, leading to insulin resistance. In studies with differentiated human adipocytes, t10,c12-CLA increased the expression of pro-inflammatory cytokines such as IL-6 and IL-8, and activated mitogen-activated protein kinases (MAPK) pathways .

- Chronic inflammation induced by t10,c12-CLA can suppress peroxisome proliferator-activated receptor gamma (PPARγ) activity, which is crucial for glucose and fatty acid uptake .

-

Effects on Lipid Metabolism

- t10,c12-CLA has been shown to reduce adipose tissue mass in various animal models. For instance, mice fed t10,c12-CLA exhibited a 30% reduction in epididymal adipose mass after 14 days . This effect is attributed to increased fatty acid oxidation and decreased lipogenesis.

- In humans, however, supplementation with t10,c12-CLA has been linked to increased insulin resistance and elevated glycemia, despite reductions in body fat .

- Impact on Milk Fat Synthesis

Research Findings and Case Studies

Propiedades

IUPAC Name |

(10Z,12E)-octadeca-10,12-dienoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H32O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20/h6-9H,2-5,10-17H2,1H3,(H,19,20)/b7-6+,9-8- |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GKJZMAHZJGSBKD-MUIOLIGRSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC=CC=CCCCCCCCCC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC/C=C/C=C\CCCCCCCCC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H32O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.